molecular formula C12H20FNO3 B14784385 tert-Butyl 4-fluoro-4-(2-oxoethyl)piperidine-1-carboxylate

tert-Butyl 4-fluoro-4-(2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B14784385
M. Wt: 245.29 g/mol
InChI Key: PERPEOCMGXDWJA-UHFFFAOYSA-N
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Description

tert-Butyl 4-fluoro-4-(2-oxoethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H20FNO3 and a molecular weight of 245.29 g/mol . This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

The synthesis of tert-Butyl 4-fluoro-4-(2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of N-Boc-piperidine with ethylbromoacetate in the presence of a base such as triethylamine . The reaction is carried out in a solvent like acetonitrile at low temperatures . The industrial production methods for this compound are similar, involving large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-fluoro-4-(2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-fluoro-4-(2-oxoethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and protein-ligand binding.

    Medicine: This compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-4-(2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 4-fluoro-4-(2-oxoethyl)piperidine-1-carboxylate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their functional groups, leading to unique chemical and biological properties. The presence of the fluorine atom in this compound makes it distinct, potentially enhancing its reactivity and interaction with biological targets.

Properties

Molecular Formula

C12H20FNO3

Molecular Weight

245.29 g/mol

IUPAC Name

tert-butyl 4-fluoro-4-(2-oxoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H20FNO3/c1-11(2,3)17-10(16)14-7-4-12(13,5-8-14)6-9-15/h9H,4-8H2,1-3H3

InChI Key

PERPEOCMGXDWJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC=O)F

Origin of Product

United States

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